N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
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Description
N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships and Binding Affinity
Research on similar pyrazole derivatives highlights the exploration of structure-activity relationships, particularly in the context of cannabinoid receptor antagonists. These studies focus on identifying the structural requirements for potent and selective activity, which include specific substituents on the pyrazole ring and modifications at various positions to enhance receptor affinity or introduce new functionalities for imaging or therapeutic applications (Lan et al., 1999).
Medicinal Chemistry and Drug Development
Analogues of tocainide, showing structural similarities to the compound , have been synthesized as skeletal muscle sodium channel blockers. These derivatives demonstrate an increase in potency and use-dependent block compared to their progenitor, indicating their potential as antimyotonic agents (Catalano et al., 2008).
Molecular Interaction and Pharmacophore Modeling
Investigations into the molecular interactions of antagonistic compounds with cannabinoid receptors provide insights into the binding modes, energetic stability, and pharmacophore models essential for designing receptor-specific ligands. These studies inform on the conformational preferences and substituent effects crucial for receptor binding and activity, offering a framework for developing compounds with desired pharmacological profiles (Shim et al., 2002).
Virtual Screening and Enzyme Inhibition
Virtual screening techniques have been employed to identify new ligands targeting specific receptors or enzymes, exemplified by efforts to discover urokinase receptor inhibitors. Compounds synthesized through these methods have shown potential in blocking angiogenesis and inhibiting cell growth, with some advancing to preclinical evaluations for their effects on tumor metastasis (Wang et al., 2011).
Metabolism and Pharmacokinetics
The metabolism of diarylpyrazoles, compounds structurally related to the query, has been studied to understand their biotransformation and the potential retention of receptor binding properties by their metabolites. These investigations are crucial for assessing the pharmacokinetic profiles and therapeutic potential of new drug candidates (Zhang et al., 2005).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-3-4-15(11-14(13)2)21-18(23)22-9-5-16(6-10-22)24-17-12-19-7-8-20-17/h3-4,7-8,11-12,16H,5-6,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQWIKZMEJUQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.